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Compound of Interest

Compound Name: Ethylene glycol diacetoacetate

Cat. No.: B1595524 Get Quote

For Immediate Release

Ethylene Glycol Diacetoacetate (EGDAA), a reactive diester, presents a compelling

landscape for scientific exploration in polymer chemistry, synthetic organic chemistry, and

materials science. This technical guide serves as a comprehensive resource for researchers,

scientists, and drug development professionals, outlining the foundational chemistry of EGDAA

and identifying promising avenues for future research and application.

Core Properties and Synthesis
Ethylene Glycol Diacetoacetate, with the systematic name ethane-1,2-diyl bis(3-

oxobutanoate), is characterized by the presence of two β-ketoester functionalities. This unique

structural feature imparts a high degree of reactivity, making it a versatile building block for a

variety of chemical transformations.

Physical and Chemical Properties
While extensive experimental data for EGDAA is not widely available in peer-reviewed

literature, computed properties provide a foundational understanding of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1595524?utm_src=pdf-interest
https://www.benchchem.com/product/b1595524?utm_src=pdf-body
https://www.benchchem.com/product/b1595524?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C10H14O6 PubChem

Molecular Weight 230.21 g/mol PubChem

CAS Number 5459-04-1 PubChem

Computed XLogP3-AA -0.3 PubChem

Computed Hydrogen Bond

Donor Count
0 PubChem

Computed Hydrogen Bond

Acceptor Count
6 PubChem

Computed Rotatable Bond

Count
9 PubChem

Computed Exact Mass 230.079038 g/mol PubChem

Computed Monoisotopic Mass 230.079038 g/mol PubChem

Computed Topological Polar

Surface Area
80.7 Å² PubChem

Computed Heavy Atom Count 16 PubChem

Computed Formal Charge 0 PubChem

Computed Complexity 264 PubChem

Synthesis of Ethylene Glycol Diacetoacetate
The synthesis of EGDAA can be achieved through the esterification of ethylene glycol with a

suitable acetoacetate derivative, such as ethyl acetoacetate. This reaction is typically catalyzed

by an acid and driven to completion by the removal of the ethanol byproduct.

Experimental Protocol: Synthesis of Ethylene Glycol Diacetoacetate

Materials:

Ethylene glycol
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Ethyl acetoacetate (2.5 equivalents)

p-Toluenesulfonic acid (catalytic amount)

Toluene

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Dean-Stark apparatus

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add

ethylene glycol, a 2.5 molar excess of ethyl acetoacetate, and a catalytic amount of p-

toluenesulfonic acid in toluene.

Heat the reaction mixture to reflux. The azeotropic removal of ethanol will drive the reaction

towards the product.

Monitor the progress of the reaction by observing the amount of ethanol collected in the

Dean-Stark trap.

Once the reaction is complete, cool the mixture to room temperature.

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid

catalyst, followed by washing with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by vacuum distillation to yield pure ethylene glycol
diacetoacetate.

Characterization: The structure and purity of the synthesized EGDAA can be confirmed using

standard analytical techniques:

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the

methylene protons alpha to the carbonyls, and a multiplet for the ethylene bridge protons.

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and

ketone, the methylene carbon alpha to the carbonyls, the methyl carbons, and the carbons of

the ethylene glycol backbone.

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands

corresponding to the C=O stretching vibrations of the ester and ketone functional groups,

typically in the range of 1700-1750 cm⁻¹.

Potential Research Areas
The unique chemical structure of EGDAA opens up several exciting avenues for research and

development.

Advanced Polymer Synthesis
EGDAA's difunctional nature makes it an excellent candidate as a crosslinking agent for

various polymer systems, including acrylic and vinyl resins.[1] The active methylene groups can

participate in Michael addition reactions, while the ester groups can undergo transesterification,

providing multiple pathways for creating robust polymer networks.

Potential Research Directions:

Development of novel hydrogels: The reactivity of EGDAA could be harnessed to create

highly crosslinked hydrogels for applications in drug delivery, tissue engineering, and

agriculture.
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High-performance coatings and adhesives: Incorporating EGDAA into coating and adhesive

formulations could enhance their mechanical properties, thermal stability, and chemical

resistance.[2]

Biodegradable polymers: The ester linkages in EGDAA suggest that polymers derived from it

may exhibit biodegradability, a desirable feature for environmentally friendly materials.

Caption: Workflow for the synthesis and characterization of crosslinked polymers using

EGDAA.

Precursor for Heterocyclic Compounds
The 1,3-dicarbonyl motif in EGDAA is a classic precursor for the synthesis of a wide variety of

heterocyclic compounds, which are of significant interest in medicinal chemistry and materials

science.

a) Pyrazole Synthesis (Knorr Synthesis)

The reaction of β-ketoesters with hydrazines is a well-established method for the synthesis of

pyrazoles, known as the Knorr pyrazole synthesis.[3][4][5] EGDAA, with its two β-ketoester

units, can be reacted with two equivalents of a hydrazine to form a bis-pyrazole.

Potential Research Directions:

Novel bis-pyrazole ligands: The resulting bis-pyrazoles can act as bidentate ligands for the

synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with

potential applications in catalysis, gas storage, and sensing.

Biologically active compounds: Pyrazole derivatives are known to exhibit a wide range of

biological activities. The synthesis of novel bis-pyrazoles from EGDAA could lead to the

discovery of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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